molecular formula C18H16N2O2S B2685222 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034206-76-1

2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2685222
CAS No.: 2034206-76-1
M. Wt: 324.4
InChI Key: DMRMPLXJPJFZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a methoxy-substituted benzoyl group linked via a methylene bridge to a pyridine ring bearing a thiophene substituent. This compound’s structure combines aromatic heterocycles (pyridine and thiophene) with a benzamide core, which is often associated with bioactivity in medicinal chemistry. Its synthesis likely involves coupling reactions between activated benzoyl derivatives and aminomethyl-substituted heterocycles, with characterization via spectroscopic and crystallographic methods .

Properties

IUPAC Name

2-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-15-8-3-2-7-14(15)18(21)20-12-13-6-4-10-19-17(13)16-9-5-11-23-16/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRMPLXJPJFZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyridine-Thiophene Intermediate

      Starting Materials: 2-bromopyridine and thiophene-2-boronic acid.

      Reaction: Suzuki-Miyaura coupling reaction using a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol.

      Conditions: Reflux temperature for several hours.

  • Methoxylation of Benzamide

      Starting Materials: Benzamide and methanol.

      Reaction: Nucleophilic substitution reaction using a base such as sodium hydride.

      Conditions: Room temperature to moderate heating.

  • Coupling of Intermediates

      Starting Materials: The pyridine-thiophene intermediate and methoxybenzamide.

      Reaction: Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.

    Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, with one study reporting an IC50 value of approximately 25.72±3.95μM25.72\pm 3.95\,\mu M against MCF cell lines. The mechanism of action is believed to involve interactions with specific molecular targets, inhibiting pathways that lead to cancer cell survival.

Neuroprotective Effects

Preliminary studies suggest that compounds similar to 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant apoptosis induction in MCF cell lines (IC50 = 25.72 μM).
Study 2 NeuroprotectionShowed potential neuroprotective effects via modulation of neurotransmitter systems .
Study 3 Synthesis OptimizationDiscussed multi-step synthesis methods and the importance of optimizing reaction conditions for yield.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Modifications Biological Activity/Application Key References
2-Methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide Pyridine-thiophene hybrid + methoxybenzamide Potential CNS targeting (inferred) -
[11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide Imidazopyridine instead of pyridine; radiolabeled PET ligand for δ-GABA-A receptors in brain
2-Methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide Thieno-pyrazole fused system + methylbenzamide Undisclosed (structural analog)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno-pyrimidine + trifluoromethylphenoxy substituent Anti-microbial activity
N-(3-Iodophenyl)-N′-(2-methylbenzoyl)thiourea Thiourea linker + iodophenyl group Metal-catalyzed C–H bond functionalization

Key Observations:

  • Backbone Heterocycles: Replacement of the pyridine ring with imidazopyridine (as in ) enhances brain penetrance due to increased lipophilicity, critical for PET imaging. Conversely, thieno-pyrimidine or pyrazole systems () may prioritize metabolic stability or anti-microbial activity.
  • Substituent Effects: Methoxy groups (common in ) improve solubility and binding interactions, while bulky groups like trifluoromethylphenoxy () enhance target selectivity. Thiourea linkers () enable metal coordination, diverging from the amide’s hydrogen-bonding capacity.

Pharmacological and Functional Differences

  • GABA-A Receptor Targeting : The imidazopyridine analog in exhibits δ-subunit selectivity (Ki = 2.3 nM for δ-GABA-A), attributed to its planar heterocycle and methoxy positioning. The parent pyridine-thiophene compound likely has reduced selectivity due to conformational flexibility.
  • Anti-Microbial Activity: Thieno-pyrimidine derivatives () show broad-spectrum activity (MIC = 4–16 µg/mL against S. aureus and C. albicans), linked to electron-withdrawing trifluoromethyl groups enhancing membrane disruption.
  • Synthetic Utility : Thiourea analogs () serve as ligands for metal catalysis, unlike benzamides, which are typically bioactive scaffolds.

Chemical and Physical Properties

  • Solubility: Methoxy and thiophene groups improve aqueous solubility compared to methyl or halogenated analogs. For example, the imidazopyridine variant in is radiolabeled for intravenous use, implying sufficient solubility.
  • Crystallinity : X-ray studies of related benzamides () reveal planar aromatic systems with intramolecular hydrogen bonds (e.g., N–H···O), stabilizing trans-cis conformations. Dihedral angles between aromatic rings (e.g., 64.58° in ) influence packing and melting points.

Biological Activity

2-Methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, also known by its CAS number 2034206-76-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 324.4 g/mol
  • Structure : The compound features a methoxy group, a benzamide moiety, and a pyridine-thiophene hybrid structure that may contribute to its biological activity.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their function. This is particularly significant in pathways associated with cancer cell proliferation and inflammation.
  • Receptor Modulation : It may interact with specific receptors involved in signal transduction pathways, thereby modulating cellular responses.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising anti-tumor properties. For example:

  • In vitro Studies : In cell lines resistant to gefitinib and osimertinib, it demonstrated significant antiproliferative effects, suggesting its potential as a therapeutic agent against resistant cancer types .

Anti-inflammatory Properties

Research has shown that this compound may also possess anti-inflammatory effects:

  • Mechanistic Insights : The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies and Experimental Data

  • Cell-Based Assays : In various assays, the compound was tested against multiple tumor cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50_{50} values ranging from 5 µM to 15 µM depending on the cell line .
    Cell LineIC50_{50} (µM)
    NSCLC10
    Breast Cancer7
    Colorectal Cancer12
  • Biochemical Evaluations : The compound's interaction with various kinases was assessed, revealing significant inhibitory effects on kinases associated with cancer progression (e.g., c-MET) .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of the compound towards various targets:

  • Target Proteins : The docking studies indicated strong binding interactions with c-MET and other receptor tyrosine kinases, supporting its role as a multi-targeted therapeutic agent .

Q & A

Basic: What are the key considerations for synthesizing 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide with high purity?

The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core. Key steps include:

  • Amide coupling : Reacting 2-methoxybenzoyl chloride with a pyridine-thiophene-containing amine precursor under controlled pH and temperature (e.g., 0–5°C in anhydrous dichloromethane).
  • Functional group introduction : Thiophene and pyridine moieties are introduced via nucleophilic substitution or Suzuki-Miyaura coupling, requiring catalysts like palladium(0) for cross-coupling reactions .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound. Reaction progress is monitored via TLC or LC-MS .

Basic: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming the connectivity of the benzamide, methoxy, thiophene, and pyridine groups. Aromatic protons in the thiophene (δ 6.8–7.5 ppm) and pyridine (δ 8.0–8.5 ppm) regions are diagnostic .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]+^+ at m/z 365.12) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .

Advanced: How does the thiophene-pyridine motif influence the compound’s binding to biological targets, such as kinases or GABAA_AA​ receptors?

The thiophene-pyridine system enhances π-π stacking and hydrogen-bonding interactions with target proteins:

  • Kinase inhibition : The pyridine nitrogen and thiophene sulfur may coordinate with ATP-binding pockets in kinases (e.g., EGFR or JAK2), as seen in structurally related compounds .
  • GABAA_A receptor modulation : Analogous compounds (e.g., δ-subunit-selective ligands) show that the thiophene ring’s electron-rich nature stabilizes interactions with hydrophobic receptor pockets .
  • Structure-activity relationship (SAR) : Substitution at the pyridine’s 3-position (methyl group) or thiophene’s 2-position (halogens) can significantly alter potency .

Advanced: What strategies are recommended for resolving crystallographic data discrepancies during structural elucidation?

  • SHELX refinement : Use SHELXL for small-molecule refinement, especially for resolving disorder in the thiophene or methoxy groups. Apply restraints for flexible moieties (e.g., methylene linkers) .
  • Twinned data handling : For macromolecular complexes, SHELXE can phase high-resolution data (<1.2 Å) to resolve ambiguities in electron density maps .
  • Validation tools : Check CIF files with PLATON or Mercury to identify geometric outliers (e.g., bond angles deviating >5° from ideal values) .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar analogs?

  • Comparative assays : Test the compound and its analogs under standardized conditions (e.g., IC50_{50} measurements against a common kinase panel) to isolate substituent effects .
  • Metabolic stability studies : Use liver microsomes to assess if discrepancies arise from differential CYP450-mediated degradation .
  • Computational docking : Perform molecular dynamics simulations to compare binding modes in homology models of target proteins .

Advanced: What synthetic routes optimize scalability for in vivo studies while maintaining stereochemical integrity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for amide coupling) while preserving yield (>80%) .
  • Flow chemistry : Enables continuous production of intermediates (e.g., pyridine-thiophene precursors) with minimized byproduct formation .
  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if stereocenters are introduced during alkylation steps .

Advanced: How can researchers leverage the compound’s fluorescence properties for cellular imaging applications?

  • Solvatochromism studies : Characterize emission shifts in polar vs. non-polar solvents to confirm utility as an environment-sensitive probe .
  • Confocal microscopy : Tag the compound with a fluorophore (e.g., Cy5 via NHS ester conjugation) for real-time tracking in live cells .
  • Quantum yield measurement : Compare with standard dyes (e.g., fluorescein) to assess brightness and photostability .

Advanced: What are the key challenges in computational modeling of this compound’s pharmacokinetic (PK) profile?

  • LogP prediction : The methoxy and thiophene groups increase hydrophobicity (predicted LogP ~3.5), requiring adjustment for blood-brain barrier penetration .
  • Metabolite identification : Use software like MetaSite to predict CYP3A4-mediated oxidation sites (e.g., thiophene ring) .
  • Plasma protein binding : Molecular docking with albumin (PDB: 1E7I) reveals potential binding pockets, affecting free drug concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.